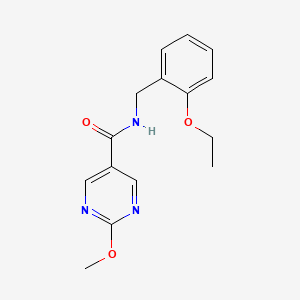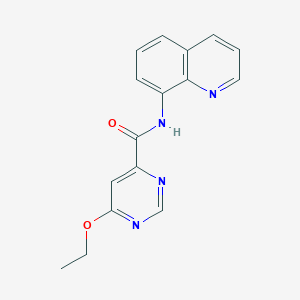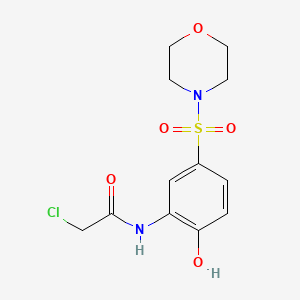![molecular formula C14H13N5 B2429292 N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine CAS No. 147225-68-1](/img/structure/B2429292.png)
N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]amine, commonly known as NBT, is an amine-based compound that has been widely used in scientific research applications in recent years. NBT is a useful reagent for many scientific purposes, such as the synthesis of organic compounds and the detection of enzyme activity. It has been studied extensively for its biochemical and physiological effects and its potential to be used in lab experiments.
Aplicaciones Científicas De Investigación
Angiotensin-II Receptor Antagonists
The compound has been investigated as a new class of angiotensin-II receptor antagonists. These molecules play a crucial role in regulating blood pressure and cardiovascular function. By targeting angiotensin receptors, researchers aim to develop effective antihypertensive drugs that modulate the renin-angiotensin system .
Energetic Materials
While not widely explored, tetrazole derivatives have potential as energetic materials. For instance, the synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole demonstrated good detonation properties and moderate sensitivities, making it a promising candidate for high-performance energetic applications .
Nitrogen-Rich Energetic Salts
Tetrazoles, including the compound , exhibit excellent thermal stability and high nitrogen content. Researchers have employed them as precursors to nitrogen-rich energetic salts. These materials find use in propellants, explosives, and pyrotechnics .
Partial Agonists of GPR109a Receptors
By replacing the carboxyl group with a tetrazole ring, scientists have obtained compounds that act as partial agonists of the GPR109a receptors. These compounds avoid the side effects associated with nicotinic acid and may have therapeutic potential beyond hypertension management .
Solid Phase Peptide Synthesis (SPPS)
The compound’s N-H group can be protected with a trityl group during solid-phase peptide synthesis. This protection strategy prevents undesired side reactions, allowing for efficient peptide assembly .
Antioxidant and Antibacterial Properties
Although not explicitly mentioned in the literature, tetrazole-based compounds often exhibit antioxidant properties. Additionally, the synthesized analogs may possess antibacterial activity, which warrants further investigation .
Mecanismo De Acción
Target of Action
The compound N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine, also known as (2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanamine, is a new class of angiotensin-II receptor antagonists . Angiotensin-II receptors play a crucial role in regulating blood pressure and fluid balance in the body.
Mode of Action
As an angiotensin-II receptor antagonist, this compound works by blocking the action of angiotensin-II, a hormone that causes blood vessels to constrict (narrow). By blocking the receptors that angiotensin-II binds to, the compound prevents the hormone from having its effects, leading to the relaxation and dilation (widening) of blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance. By blocking the angiotensin-II receptor, the compound disrupts the RAS, leading to a decrease in blood pressure .
Propiedades
IUPAC Name |
[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9,15H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSXEHFQCQDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)

![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2429217.png)
![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2429219.png)



![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)


